Cas no 3652-86-6 (Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI))

Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) is a deuterated chloroethane derivative, where two hydrogen atoms at the 1-position are replaced by deuterium. This isotopic labeling enhances its utility in mechanistic studies, kinetic isotope effect investigations, and NMR spectroscopy applications. The incorporation of deuterium reduces signal interference in spectroscopic analysis, improving resolution and accuracy. Its stable isotopic composition also makes it valuable in tracer studies and metabolic research. The compound retains the reactivity of chloroethane while offering distinct advantages in research requiring precise isotopic labeling. It is commonly used in organic synthesis, pharmaceuticals, and advanced material science for its controlled and predictable behavior in deuterium-substituted reactions.
Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) structure
3652-86-6 structure
Product Name:Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI)
CAS No:3652-86-6
MF:C2H5Cl
MW:66.5264232158661
MDL:MFCD00190403
CID:296177
PubChem ID:16217388
Update Time:2025-06-08

Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI)
    • [1,1-(2)H2]ethyl chloride
    • < 2H2> Ethylchlorid
    • 1,1-Dideuterio-ethylchlorid
    • 1-Chlor-1,1-dideuterio-aethan
    • 1-Chlor-1,1-dideuterio-ethan
    • 1-chloro-1,1-dideuterio-ethane
    • 588059_ALDRICH
    • Chloroethane-1,1-d2
    • Ethyl-1,1-d2 chloride
    • Ethylchlorid-< C(1)-d(2)>
    • Chloro(1,1-~2~H_2_)ethane
    • DTXSID20584357
    • Chloroethane-1,1-d2, 98 atom % D
    • D98462
    • 1-chloro-1,1-dideuterioethane
    • 3652-86-6
    • MDL: MFCD00190403
    • Inchi: 1S/C2H5Cl/c1-2-3/h2H2,1H3/i2D2
    • InChI Key: HRYZWHHZPQKTII-CBTSVUPCSA-N
    • SMILES: ClC([2H])([2H])C

Computed Properties

  • Exact Mass: 66.0205313g/mol
  • Monoisotopic Mass: 66.0205313g/mol
  • Isotope Atom Count: 2
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 3
  • Rotatable Bond Count: 0
  • Complexity: 2.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Boiling Point: 12.3 °C(lit.)
  • Flash Point: -50 °C

Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) Security Information

  • Hazardous Material transportation number:UN 1037 2.1
  • WGK Germany:2
  • Hazard Category Code: 12-40-52/53
  • Safety Instruction: 9-16-33-36/37-61
  • Hazardous Material Identification: F+ Xn
  • Risk Phrases:12-40-52/53

Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) Pricemore >>

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Additional information on Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI)

Comprehensive Analysis of Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) (CAS No. 3652-86-6)

Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI), with the CAS No. 3652-86-6, is a deuterated organic compound that has garnered significant attention in scientific research and industrial applications. This compound, often referred to as chloroethane-d2, is a stable isotopologue of chloroethane, where two hydrogen atoms are replaced by deuterium. Its unique properties make it invaluable in NMR spectroscopy, isotopic labeling studies, and pharmaceutical research. Researchers and chemists frequently search for "deuterated chloroethane uses" or "CAS 3652-86-6 applications," highlighting its relevance in modern chemistry.

The molecular structure of Ethane-1,1-d2,1-chloro- consists of a chloro group attached to a deuterated ethane backbone. This structural feature enhances its utility in mechanistic studies and kinetic isotope effect (KIE) experiments. Recent trends show growing interest in "deuterated compounds in drug development" and "isotope effects in organic chemistry," aligning with the compound's role in advancing these fields. Its stability and predictable behavior under various conditions make it a preferred choice for tracer studies and metabolic pathway analysis.

From a synthetic perspective, CAS No. 3652-86-6 is often synthesized through the deuteration of chloroethane precursors or via halogen-deuterium exchange reactions. The demand for "high-purity deuterated reagents" and "custom isotopic synthesis" has surged, reflecting the compound's niche yet critical applications. Laboratories specializing in isotope-enriched chemistry frequently employ this compound to investigate reaction mechanisms or validate spectroscopic methods.

In the context of green chemistry and sustainable research, Ethane-1,1-d2,1-chloro- offers advantages due to its minimal environmental impact compared to non-deuterated analogs. Searches for "eco-friendly isotopic labeling" and "sustainable deuterium sources" underscore its alignment with contemporary scientific priorities. Additionally, its compatibility with advanced analytical techniques like LC-MS and GC-IRMS further solidifies its role in cutting-edge research.

The commercial availability of CAS 3652-86-6 is supported by specialized chemical suppliers catering to academic institutions, pharmaceutical companies, and government research labs. Keywords such as "buy deuterated chloroethane" and "3652-86-6 supplier" are commonly searched, indicating robust market interest. Quality assurance, including certificates of analysis (CoA) and isotopic purity verification, is critical for end-users, as highlighted by queries like "deuterated compound purity standards."

Looking ahead, the versatility of Ethane-1,1-d2,1-chloro- positions it as a cornerstone in isotope chemistry and molecular imaging. Emerging trends, such as "deuterium in medicinal chemistry" and "NMR probe development," suggest expanding applications. Its integration into next-generation diagnostics and therapeutic agent design further demonstrates its enduring scientific value.

In summary, Ethane-1,1-d2,1-chloro- (7CI,8CI,9CI) (CAS No. 3652-86-6) is a pivotal compound bridging fundamental research and applied science. Its role in isotopic labeling, spectroscopic analysis, and sustainable chemistry ensures its continued prominence in the chemical sciences. As inquiries about "deuterated solvents for NMR" and "isotope-enriched intermediates" rise, this compound remains at the forefront of innovation.

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